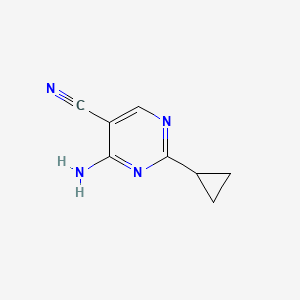
4-Amino-2-cyclopropylpyrimidine-5-carbonitrile
Übersicht
Beschreibung
4-Amino-2-cyclopropylpyrimidine-5-carbonitrile (4-ACPC) is a synthetic organic compound with potential applications in a variety of scientific research areas. It is a cyclic nitrile compound with an amine group attached to a pyrimidine ring. 4-ACPC is a versatile molecule with a wide range of applications in the laboratory, including as a synthetic reagent, as a catalyst, and as a drug-like molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Antibacterial Applications: Derivatives of 4-amino-2-cyclopropylpyrimidine-5-carbonitrile, synthesized via a one-pot reaction involving aldehydes, malononitrile, and benzamidine hydrochloride, have been shown to possess significant antibacterial activity. The derivatives were synthesized using magnetic nano Fe3O4 particles as a catalyst in solvent-free conditions, leading to the creation of 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, which were then evaluated for their antibacterial properties (Rostamizadeh et al., 2013).
Synthesis and Chemical Characterization
- Intermediates in Thiamine Synthesis: A study exploring the Thorpe-Ziegler cyclization process describes the conversion of N′-cyano-N-(2-cyanoethyl)-acetamidine to 4-amino-2-methyl-1,6-dihydro-5-pyrimidinecarbonitrile, which is an important intermediate in the synthesis of thiamine, a vital nutrient (Edenhofer et al., 1975).
Biological Activities of Derivatives
- Antimicrobial and Antioxidant Activities: A study on 4-Aminopyrimidine-5-carbonitrile derivatives details their synthesis and characterization, along with an evaluation of their antimicrobial and antioxidant activities. These compounds were synthesized using a process involving aromatic acid derivatives, showcasing their potential in biological applications (Lavanya et al., 2010).
Synthesis Methodologies
Efficient Synthesis Techniques
The compound's derivatives have been synthesized through various efficient and environmentally friendly techniques. For instance, a study describes the three-component synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, using aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride (Ranjbar‐Karimi et al., 2010).
Synthesis of Novel Derivatives
Another research focuses on the synthesis of novel 4-Phenylsulfonamido-6-Aryl-2-Phenylpyrimidine-5-Carbonitrile derivatives. This involves a two-step process, starting with the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, followed by a direct sulfonylation process (Aryan et al., 2015).
Application in Pharmacological Research
- Neurodegenerative and Antimicrobial Activities: A study on 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile scaffolds, synthesized through microwave-assisted methods, highlights their pharmacological activities, including potential applications in neurodegenerative and antimicrobial research. The presence of the azomethine (CH=N) group in these compounds is noted to contribute to their pharmacological efficacy (Karati et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-2-cyclopropylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZSBEYDPXQSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



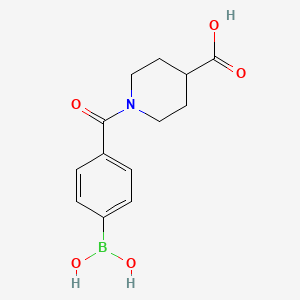


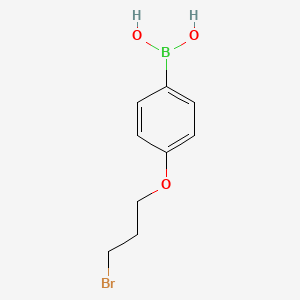



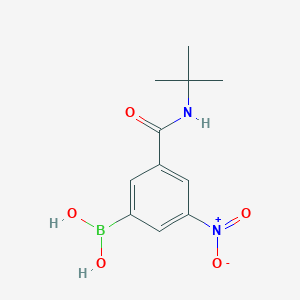



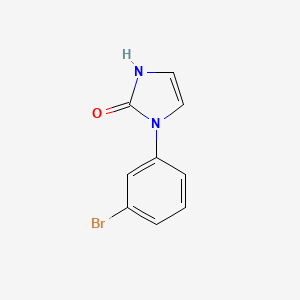
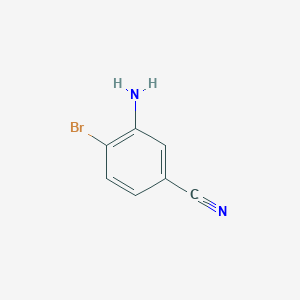
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)